2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
The compound 2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone features a thiazole core substituted with a 4-chlorophenyl group at the 4-position, a thioether (-S-) linkage, and a piperazine ring conjugated to a pyridin-2-yl moiety. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the pyridinyl-piperazine moiety could contribute to receptor binding interactions .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS2/c21-16-6-4-15(5-7-16)17-13-27-20(23-17)28-14-19(26)25-11-9-24(10-12-25)18-3-1-2-8-22-18/h1-8,13H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELIKRBUMOVTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole moiety is crucial for its pharmacological effects, as it enhances the compound's lipophilicity and ability to penetrate cell membranes.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, a study demonstrated that thiazole derivatives could inhibit cell proliferation in various cancer cell lines. The compound under discussion showed an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy in inhibiting tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Human Breast Cancer | 18 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. A related study found that certain thiazole-integrated compounds displayed protective effects in seizure models, suggesting that modifications in the structure can lead to enhanced anticonvulsant properties .
Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to identify key structural features that contribute to the biological activity of thiazole derivatives. The study highlighted that electron-withdrawing groups such as chlorine on the phenyl ring significantly enhance anticonvulsant activity. The presence of a pyridine ring also contributes positively to the overall efficacy .
Study 2: In Vivo Efficacy
In vivo studies have shown that the compound exhibits significant activity against specific cancer models. For example, in a xenograft model of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Thiazole/Thioether Moieties
The following compounds share key structural features with the target molecule, enabling comparisons of physicochemical properties and biological activities:
Key Observations:
- Lipophilicity and Bioavailability: The 4-chlorophenyl group in the target compound and 38 (Ev10) likely enhances membrane permeability compared to pyridinyl (6b ) or thiophenyl (22 ) analogs, which may improve CNS penetration or target engagement .
- Synthetic Efficiency: Piperazine-thioether derivatives are typically synthesized via nucleophilic substitution (e.g., 38 , Ev10) or peptide coupling reagents (e.g., HOBt/TBTU for 22 , Ev12). Yields range from 33% to 90%, depending on steric and electronic effects .
- Biological Activity: Compounds with bulkier substituents (e.g., 5i , Ev2) exhibit higher anticancer potency, suggesting that the triazolylthio group may enhance target affinity. The pyridinyl-piperazine moiety in the target compound could mimic kinase-binding motifs seen in 6b (Ev13) .
Substituent Effects on Activity
- Thiazole vs. Benzothiazole: Benzothiazole derivatives (e.g., 6a–f , Ev13) generally show higher anticancer activity than simpler thiazoles, possibly due to increased aromatic stacking interactions .
- Thioether Linkers: The thioether group in the target compound and 6b (Ev13) may confer metabolic stability compared to ester or amide linkages in other analogs (e.g., 5g–i , Ev3) .
- Piperazine Modifications: Piperazines with electron-withdrawing groups (e.g., 4-CF3 in 22 , Ev12) enhance receptor binding compared to unsubstituted analogs, as seen in kinase inhibitors .
Analytical and Computational Characterization
- NMR and LCMS: Compounds like 6b (Ev13) and 5i (Ev2) were characterized using ¹H/¹³C NMR and mass spectrometry, confirming the thioether and piperazine linkages .
- Computational Tools: Programs like Multiwfn (Ev7) enable electron density topology analysis, which could predict reactive sites or binding interactions for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
